6,8-Dimethoxyquinolin-4-ol

Monoamine oxidase Neuroprotection Parkinson's disease

6,8-Dimethoxyquinolin-4-ol (also referred to as 6,8-dimethoxy-1H-quinolin-4-one) is a heterocyclic quinoline alkaloid derivative bearing methoxy substituents at the 6 and 8 positions and a hydroxyl group at the 4 position of the quinoline core. With a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol, this compound belongs to a structurally diverse class of quinoline alkaloids known for their broad pharmacological profiles.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B8327642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethoxyquinolin-4-ol
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)NC=CC2=O
InChIInChI=1S/C11H11NO3/c1-14-7-5-8-9(13)3-4-12-11(8)10(6-7)15-2/h3-6H,1-2H3,(H,12,13)
InChIKeyVWADZMOPSMTDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethoxyquinolin-4-ol – Key Procurement Attributes and Compound Classification


6,8-Dimethoxyquinolin-4-ol (also referred to as 6,8-dimethoxy-1H-quinolin-4-one) is a heterocyclic quinoline alkaloid derivative bearing methoxy substituents at the 6 and 8 positions and a hydroxyl group at the 4 position of the quinoline core [1]. With a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol, this compound belongs to a structurally diverse class of quinoline alkaloids known for their broad pharmacological profiles [1]. Unlike the more extensively characterized 6,7-dimethoxy regioisomer—which serves as a privileged fragment in multiple FDA-approved kinase inhibitors—the 6,8-substitution pattern remains comparatively underexplored, representing a structurally distinct chemical space with potential for differentiated biological target engagement and selectivity profiles [2].

6,8-Dimethoxyquinolin-4-ol – Why Regioisomeric Position Determines Biological Outcome and Precludes Interchangeability


The biological activity of dimethoxyquinolin-4-ol derivatives is exquisitely sensitive to the precise positioning of methoxy substituents on the quinoline scaffold, as these groups dictate both the electronic distribution across the aromatic system and the steric topology presented to biological targets [1]. The 6,7-dimethoxyquinolin-4-ol isomer has been extensively validated as a key pharmacophoric fragment in potent kinase inhibitors such as cabozantinib and Ki20227, where it engages the ATP-binding pocket of c-Met and VEGFR2 with IC50 values as low as 0.025–3.5 nM [1]. Shifting the methoxy groups from the 6,7- to the 6,8-positions fundamentally alters the hydrogen-bonding capacity, dipole moment, and molecular shape of the scaffold, thereby reorienting the compound's interaction with kinase hinge regions and other biological targets [2]. Consequently, 6,8-dimethoxyquinolin-4-ol cannot serve as a drop-in replacement for 6,7-dimethoxyquinolin-4-ol in established synthesis protocols, nor can biological activity data be extrapolated between these regioisomers without experimental validation. Procurement decisions must therefore be guided by regiospecific identity verification and application-specific performance data.

6,8-Dimethoxyquinolin-4-ol – Quantitative Differentiation Evidence Against Closest Analogs


MAO-B versus MAO-A Isoform Selectivity – A 6.7-Fold Preferential Inhibition Profile

In a direct head-to-head enzyme inhibition assay using human membrane-bound MAO isoforms expressed in insect cell membranes, 6,8-dimethoxyquinolin-4-ol demonstrated a 6.7-fold selectivity toward MAO-B (IC50 = 8.60 μM) over MAO-A (IC50 = 58 μM) [1]. This selectivity ratio is functionally relevant, as MAO-B-selective inhibitors are clinically preferred for the management of Parkinson's disease, where sparing MAO-A activity minimizes the risk of hypertensive crisis from dietary tyramine. While the absolute potency is modest compared to clinical MAO-B inhibitors such as rasagiline (IC50 ~ 0.009 μM), the regiospecificity of the 6,8-dimethoxy pattern appears to confer a selectivity window not universally observed across all quinolin-4-ol regioisomers [2].

Monoamine oxidase Neuroprotection Parkinson's disease Enzyme selectivity

5-Lipoxygenase Inhibitory Activity – A Differentiated Anti-Inflammatory Target Profile Not Shared by All Quinoline Regioisomers

6,8-Dimethoxyquinolin-4-ol has been characterized as a potent inhibitor of 5-lipoxygenase (5-LOX) in rat polymorphonuclear leukocytes, interfering directly with arachidonic acid metabolism and leukotriene biosynthesis [1]. The compound simultaneously exhibits ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase—though to a demonstrably lesser extent—establishing a polypharmacological profile anchored by 5-LOX as the primary target [2]. This 5-LOX-centric inhibitory pattern contrasts with the kinase-dominated activity profile of the 6,7-dimethoxyquinolin-4-ol scaffold, which is primarily exploited as an ATP-competitive kinase hinge binder rather than a lipoxygenase modulator. The differential target engagement between 6,8- and 6,7-regioisomers underscores the functional divergence driven by methoxy positional isomerism.

Lipoxygenase Arachidonic acid cascade Anti-inflammatory Leukotriene biosynthesis

Anticancer Activity in 6,8-Disubstituted Quinoline Series – Dimethoxy Substitution Outperforms Dibromo in HT29 Colorectal Cell Proliferation Inhibition

In a comparative structure-activity relationship (SAR) study of 6,8-disubstituted quinoline derivatives by Ökten et al. (2017), 6,8-dimethoxyquinoline (compound 4)—the direct 4-deoxy analog of 6,8-dimethoxyquinolin-4-ol—exhibited antiproliferative activity against HT29 (human colorectal adenocarcinoma) cells, alongside activity in HeLa and C6 glioma lines [1]. Critically, the study demonstrated that the 6,8-dibromo derivative (compound 2) induced DNA fragmentation and topoisomerase I inhibition, while the 6,8-dimethoxy derivative operated through a distinct mechanistic pathway associated with proliferation arrest without eliciting significant cytotoxicity in HeLa and C6 lines [1]. This mechanistic divergence—cytotoxic DNA damage (dibromo) versus cytostatic proliferation inhibition (dimethoxy)—has direct implications for the therapeutic index and target indication of compounds bearing the 6,8-dimethoxy substitution pattern. The presence of the 4-hydroxyl group in 6,8-dimethoxyquinolin-4-ol is expected to further modulate both potency and solubility relative to the 4-deoxy analog, though direct comparative data for the 4-ol derivative remains to be reported.

Anticancer Quinoline SAR Colorectal adenocarcinoma Cell proliferation

Antioxidant Functionality in Lipid Systems – A Property Absent from Common 6,7-Dimethoxy Comparator Scaffolds

6,8-Dimethoxyquinolin-4-ol has been documented to serve as an antioxidant in fats and oils, a functional property not reported for the more commonly employed 6,7-dimethoxyquinolin-4-ol scaffold [1]. This antioxidant activity is structurally rationalized by the 6,8-dimethoxy-4-hydroxy pattern, which positions electron-donating methoxy groups para to the hydroxyl moiety, enhancing the stability of the phenoxyl radical formed during hydrogen atom transfer to lipid peroxyl radicals. While quantitative antioxidant capacity data (e.g., ORAC, FRAP, or DPPH IC50 values) were not retrieved from the available records, the documented fat-and-oil antioxidant application provides qualitative differentiation from comparator quinoline regioisomers whose primary utility lies in kinase inhibition rather than oxidative stabilization of lipid systems.

Antioxidant Lipid preservation Fat stabilization Oxidative rancidity

Regioisomeric Identity and Synthetic Accessibility – 6,8- versus 6,7-Dimethoxy Starting Material Divergence

The synthesis of 6,8-dimethoxyquinolin-4-ol proceeds through a distinct synthetic route utilizing 2,4-dimethoxyaniline as the key starting material, followed by Gould-Jacobs cyclization conditions to construct the 4-hydroxyquinoline core [1]. This contrasts sharply with the 6,7-dimethoxyquinolin-4-ol synthetic pathway, which typically employs 3,4-dimethoxyaniline or related precursors [2]. The divergent starting materials and reaction conditions mean that the 6,8-isomer cannot be obtained as a byproduct or impurity from 6,7-isomer synthesis, nor vice versa. Consequently, procurement of analytically pure 6,8-dimethoxyquinolin-4-ol requires sourcing from suppliers who specifically target this regioisomer via the 2,4-dimethoxyaniline route, and verification of regioisomeric purity is essential to exclude contamination by the 6,7-isomer, which may be mistaken for the target compound due to identical molecular weight and similar chromatographic behavior.

Synthetic chemistry Regioisomer purity Starting material Intermediate sourcing

6,8-Dimethoxyquinolin-4-ol – Evidence-Based Research and Industrial Application Scenarios


MAO-B-Selective Inhibitor Screening in Neurodegenerative Disease Models

Based on the 6.7-fold MAO-B/MAO-A selectivity demonstrated in recombinant human enzyme assays [1], 6,8-dimethoxyquinolin-4-ol is a suitable starting scaffold for medicinal chemistry campaigns targeting MAO-B-selective inhibition in Parkinson's disease research. Its selectivity window, while modest compared to clinical compounds, provides a structurally distinct chemotype for fragment-based drug design or scaffold-hopping strategies aimed at preserving MAO-B selectivity while improving potency and brain penetration.

Leukotriene Pathway Modulation in Inflammatory Disease Research

The documented 5-lipoxygenase inhibitory activity of 6,8-dimethoxyquinolin-4-ol in rat polymorphonuclear leukocytes [1] positions this compound as a tool molecule for investigating leukotriene biosynthesis blockade in inflammation models, including asthma, allergic rhinitis, and atherosclerosis. Its differentiated primary target profile (LOX pathway vs kinase pathway for the 6,7-isomer) makes it the regioisomer of choice for researchers studying arachidonic acid cascade intervention rather than kinase signaling.

Anticancer Lead Optimization with Cytostatic Rather than Cytotoxic Mechanism of Action

The SAR study by Ökten et al. (2017) demonstrated that 6,8-dimethoxy-substituted quinolines exert antiproliferative effects through a cytostatic mechanism distinct from the DNA-damaging, topoisomerase I-inhibiting action of 6,8-dibromo analogs [1]. 6,8-Dimethoxyquinolin-4-ol, bearing both the 6,8-dimethoxy pattern and the 4-hydroxyl group, represents a logical next-generation lead for optimizing potency while maintaining the cytostatic mechanism, which may offer a superior therapeutic window in colorectal (HT29) and glioma (C6) indications.

Lipid-Based Formulation Stabilization and Oxidative Protection Studies

The documented antioxidant activity of 6,8-dimethoxyquinolin-4-ol in fats and oils [1] supports its application as an oxidative stabilizer in lipid-based pharmaceutical formulations, nutraceutical products, or industrial oil preservation contexts. This functional property is not shared by the 6,7-dimethoxy regioisomer and provides a procurement rationale for the 6,8-isomer in oxidative stability research where quinoline-based antioxidants are being evaluated against conventional phenolic antioxidants such as BHT or α-tocopherol.

Quote Request

Request a Quote for 6,8-Dimethoxyquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.